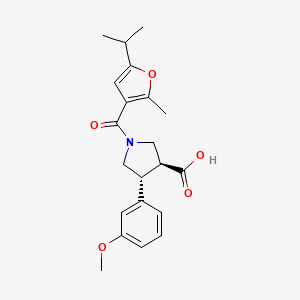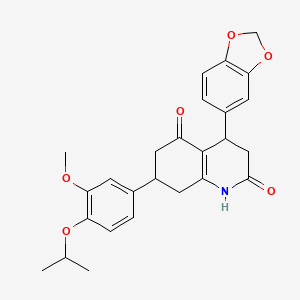carbamate](/img/structure/B5518675.png)
hexyl [bis(hexyloxy)phosphoryl](diisopropoxyphosphoryl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl [bis(hexyloxy)phosphoryl](diisopropoxyphosphoryl)carbamate is a useful research compound. Its molecular formula is C25H53NO8P2 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 557.32464164 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphorylation of Hydroxy Functions
Bis(allyloxy)(diisopropylamino)phosphine, a compound related to phosphorylating agents, demonstrates its utility in the effective phosphorylation of hydroxy functions. This process involves activation followed by oxidation, leading to the preparation of phosphorylated substrates, which can be analogously related to the chemical structure and potential applications of hexyl bis(hexyloxy)phosphorylcarbamate in synthesizing or modifying organic compounds (Bannwarth & Küng, 1989).
Antineoplastic Agent Synthesis
The synthesis and evaluation of bis[(carbamoyloxy)methyl] derivatives, including furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives, highlight the potential of carbamate compounds in the development of antineoplastic agents. These compounds were synthesized and tested for their activity against murine P388 lymphocytic leukemia, showing the broader relevance of carbamate derivatives in medicinal chemistry (Anderson & Jones, 1984).
Flame Retardant Materials
Phosphorus-containing diamines have been synthesized for use as curing agents in epoxy resins, yielding phosphorus-containing epoxy resins. This application demonstrates the role of phosphorus and carbamate compounds in enhancing flame retardancy of materials, suggesting potential areas where hexyl bis(hexyloxy)phosphorylcarbamate could be applied in material science for developing flame-resistant materials (Liu et al., 1997).
Bioremediation of Environmental Pollutants
Compounds such as bisphenol A, identified as environmental obesogens, have been studied for their degradation and bioremediation using enzymes like laccase. This research area underscores the importance of chemical compounds in environmental science, particularly in the degradation of persistent organic pollutants, where hexyl bis(hexyloxy)phosphorylcarbamate could potentially find application in enhancing bioremediation processes (Chhaya & Gupte, 2013).
These applications provide a broad view of the scientific research relevance of compounds structurally related to hexyl bis(hexyloxy)phosphorylcarbamate, spanning from chemical synthesis to environmental bioremediation. Further research and exploration are necessary to directly link these applications to the specified compound.
Eigenschaften
IUPAC Name |
hexyl N-dihexoxyphosphoryl-N-di(propan-2-yloxy)phosphorylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO8P2/c1-8-11-14-17-20-30-25(27)26(36(29,33-23(4)5)34-24(6)7)35(28,31-21-18-15-12-9-2)32-22-19-16-13-10-3/h23-24H,8-22H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELKARCJTYSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N(P(=O)(OCCCCCC)OCCCCCC)P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5518599.png)


![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)
![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)
![3-(4-FLUOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5518663.png)


![2-Phenyltriazolo[4,5-h]quinoxalin-8-amine](/img/structure/B5518681.png)

![N-(4-METHYLPHENYL)-N-({N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5518696.png)
